3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
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Overview
Description
3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a unique structure combining adamantane, pyrazole, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones . The bromophenyl group is usually incorporated through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds . The pyrazole ring can interact with various enzymes and receptors, potentially leading to biological activity . The bromophenyl group may contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea
- 1,3-Dehydroadamantane
- 4,9-Divinyl diamantane
Uniqueness
3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combination of adamantane, pyrazole, and bromophenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C35H32BrN3O2 |
---|---|
Molecular Weight |
606.5g/mol |
IUPAC Name |
3-[2-(adamantane-1-carbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C35H32BrN3O2/c36-26-11-12-28-27(16-26)31(25-9-5-2-6-10-25)32(33(40)37-28)29-17-30(24-7-3-1-4-8-24)39(38-29)34(41)35-18-21-13-22(19-35)15-23(14-21)20-35/h1-12,16,21-23,30H,13-15,17-20H2,(H,37,40) |
InChI Key |
JRRQACYRSBMVRM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C(CC(=N4)C5=C(C6=C(C=CC(=C6)Br)NC5=O)C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C(CC(=N4)C5=C(C6=C(C=CC(=C6)Br)NC5=O)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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